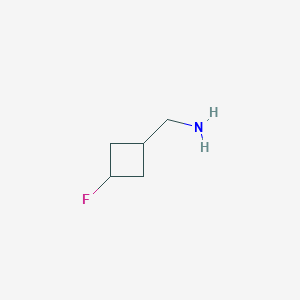

(3-Fluorocyclobutyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-fluorocyclobutyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-5-1-4(2-5)3-7/h4-5H,1-3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDGZUPNRVBWQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270624 | |

| Record name | Cyclobutanemethanamine, 3-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260664-80-9 | |

| Record name | Cyclobutanemethanamine, 3-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 3 Fluorocyclobutyl Methanamine

Primary Amine Reactivity: Alkylation, Acylation, and Amidation

The primary aminomethyl group is the most reactive site on (3-Fluorocyclobutyl)methanamine, readily undergoing reactions typical of primary amines, such as alkylation, acylation, and amidation. pearson.com

Alkylation: The nitrogen atom's lone pair of electrons makes the amine a potent nucleophile, capable of reacting with alkyl halides in SN2 reactions to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of products. libretexts.org A large excess of the amine can favor mono-alkylation, but selective synthesis of the secondary or tertiary amine often requires alternative methods like reductive amination.

Acylation and Amidation: Acylation is a highly efficient and predictable reaction for primary amines. This compound reacts readily with acyl chlorides or acid anhydrides to form stable N-substituted amides. acs.org This reaction proceeds via a nucleophilic addition-elimination mechanism and is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). chemguide.co.uk Similarly, reaction with sulfonyl chlorides yields sulfonamides. These acylation reactions are fundamental for creating diverse derivatives for research and pharmaceutical applications.

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine | SN2 conditions, potential for over-alkylation |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Anhydrous conditions, often with a base (e.g., pyridine, triethylamine) |

| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide | Anhydrous conditions, often with a base |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Mildly acidic to neutral pH |

Nucleophilic Substitution Reactions at the Fluorine Center

The carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides, including the fluorocyclobutane (B14750743) moiety, generally resistant to nucleophilic substitution. acs.org Unlike other halogens (Cl, Br, I), fluoride (B91410) is a very poor leaving group, rendering standard SN2 reactions at the fluorine-bearing carbon center exceedingly difficult. libretexts.org

Intermolecular substitution by common nucleophiles is not a synthetically viable pathway under normal conditions. The high bond dissociation energy and the poor leaving group ability of the fluoride ion mean that harsh conditions would be required, which would likely lead to decomposition or side reactions involving the more reactive amine group.

While intramolecular SN2 reactions can sometimes displace a fluoride ion, the structure of this compound does not present a suitable internal nucleophile positioned to facilitate such a cyclization. Therefore, for practical purposes, the C-F bond in this molecule is considered inert to nucleophilic substitution, preserving the fluorinated core during derivatization of the amine.

Oxidative and Reductive Transformations of the Functional Groups

The functional groups of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The primary amine is susceptible to oxidation, but the products can vary depending on the reagent used. Strong oxidizing agents like potassium permanganate (B83412) can lead to the degradation of the amine. nih.gov More controlled oxidation, for instance with reagents like hydrogen peroxide or peroxy acids, can initially form hydroxylamines, though these are often unstable and can be further oxidized. nih.gov Copper/nitroxyl catalyst systems have been developed for the aerobic oxidation of primary amines to imines or nitriles, though this is more common for benzylic and unhindered aliphatic amines. rsc.org The C-F bond is highly resistant to oxidation under standard conditions. wikipedia.org

Reduction: The primary amine group itself is already in a low oxidation state and is not subject to further reduction. However, derivatives formed from the amine, such as amides or imines, can be reduced. For instance, an amide derivative of this compound can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield a secondary amine. acs.org The C-F bond is exceptionally stable and not susceptible to cleavage by common chemical reducing agents like LiAlH₄ or catalytic hydrogenation.

| Transformation | Functional Group | Reagent Example | Potential Product(s) | Notes |

| Oxidation | Primary Amine | H₂O₂, RCO₃H | Hydroxylamine, Imines, Nitriles | Product depends heavily on reagent and conditions; can be complex. nih.govrsc.org |

| Reduction | Amide Derivative | LiAlH₄ | Secondary Amine | Reduces amide formed via acylation of the primary amine. acs.org |

| Reduction | C-F Bond | LiAlH₄, H₂/Pd | No Reaction | The C-F bond is highly stable to reduction. |

Derivatization Strategies for Analytical and Research Purposes

The primary amine of this compound is the main handle for derivatization, providing a straightforward route to a wide array of analogs for research and analytical applications. These strategies are crucial for structure-activity relationship (SAR) studies in drug discovery and for creating materials with tailored properties.

The most common derivatization strategy involves acylation to form amides and sulfonamides. This is because:

The reactions are high-yielding and generally free of side products.

A vast library of commercially available acyl chlorides, sulfonyl chlorides, and carboxylic acids can be used, allowing for systematic modification of the substituent.

The resulting amides and sulfonamides are typically stable, crystalline solids, which are ideal for purification and analysis.

Another key strategy is reductive amination , which allows for the controlled introduction of alkyl groups to form secondary and tertiary amines. This method is often preferred over direct alkylation to avoid polyalkylation. libretexts.org

Finally, the amine can be converted into other functional groups. For example, reaction with chloroform (B151607) and a strong base can form an isocyanide (carbylamine reaction), although this is less common for synthetic diversification and more of a qualitative test for primary amines.

These derivatization reactions allow researchers to explore how modifications to the amine substituent affect biological activity or material properties, while keeping the fluorocyclobutane core intact. The synthesis of various fluoroalkyl-substituted cyclobutane-derived amines for medicinal chemistry highlights the importance of such derivatization. pearson.com

Structure Activity Relationship Sar Investigations and Molecular Scaffold Design

Conformational Analysis and Rigidity of the Fluorocyclobutane (B14750743) Moiety

The cyclobutane (B1203170) ring in (3-Fluorocyclobutyl)methanamine imparts a degree of conformational rigidity that is highly desirable in drug design. Unlike more flexible aliphatic chains, the puckered nature of the cyclobutane ring limits the number of accessible conformations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities.

The fluorine atom further influences the conformational preferences of the cyclobutane ring. Its presence can alter the ring's puckering amplitude and phase, leading to a more defined three-dimensional structure. This rigidity is a key aspect of its utility as a molecular scaffold, providing a fixed framework upon which to build more complex molecules.

Influence of Fluorine Substitution on Molecular Recognition and Binding

The substitution of hydrogen with fluorine can dramatically alter a molecule's physicochemical properties and its interactions with biological targets. nih.gov Fluorine's high electronegativity and small size make it a unique tool in medicinal chemistry. nih.gov In the context of this compound, the fluorine atom can influence molecular recognition in several ways:

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the neighboring aminomethyl group, affecting its ionization state at physiological pH. This can be crucial for interactions with target proteins, such as forming salt bridges or hydrogen bonds.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein residues, including hydrogen bonds and halogen bonds. nih.govacs.org While fluorine is a weak hydrogen bond acceptor, these interactions can still contribute to binding affinity. nih.govacs.org Computational studies have shown that fluorine bonding plays a significant role in protein-ligand binding. nih.govacs.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating fluorine can therefore improve a drug candidate's metabolic stability and pharmacokinetic profile.

Alteration of Water Networks: Fluorine substituents can disrupt or modulate the structure of water molecules in a protein's binding site. nih.govacs.org This can lead to favorable entropic gains upon ligand binding. nih.govacs.org

A study on the effects of fluorine substitution in cannabinoids showed a significant detrimental effect on CB1 receptor binding, suggesting that the role of fluorine is highly context-dependent. nih.gov Conversely, in other cases, fluorination has been shown to enhance antiviral activity. acs.org These examples highlight the nuanced and powerful influence of fluorine in modulating biological activity.

Application of this compound as an sp3-Rich Building Block

The concept of "escaping from flatland" has gained significant traction in drug discovery, emphasizing the need for molecules with greater three-dimensionality. enamine.net sp3-rich fragments, like this compound, are crucial in this endeavor as they provide access to a larger and more diverse chemical space compared to traditional flat, aromatic compounds. enamine.netchemdiv.com

Design Principles for Novel Chemical Entities

The use of sp3-rich building blocks like this compound in the design of novel chemical entities is guided by several key principles:

Increased Structural Complexity and Diversity: Saturated, three-dimensional scaffolds introduce greater structural diversity and complexity, which can lead to improved selectivity and affinity for biological targets. chemdiv.com

Improved Physicochemical Properties: Increasing the fraction of sp3-hybridized carbons (Fsp3) has been linked to improved solubility, a critical parameter for drug development. chemdiv.com

Access to Novel Chemical Space: The majority of existing fragment libraries are dominated by flat, aromatic compounds. chemdiv.com Utilizing 3D fragments opens up previously unexplored areas of chemical space. nih.gov

Vectorial Elaboration: The aminomethyl group on this compound serves as a "functional handle," allowing for the straightforward synthetic elaboration of the scaffold in specific directions to probe interactions with a protein's binding site. nih.gov

Exploration of Three-Dimensional Chemical Space in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds. nih.gov It involves screening small, low-molecular-weight fragments for binding to a biological target. nih.gov The use of 3D fragments is becoming increasingly important in FBDD for several reasons:

Higher Hit Rates: Due to their smaller size and greater structural diversity, fragment libraries often have higher hit rates compared to traditional high-throughput screening (HTS) campaigns. dtu.dk

Better Sampling of Chemical Space: FBDD allows for a more efficient sampling of chemical space with a smaller number of compounds. nih.gov

Improved Selectivity: The three-dimensional shape of a molecule is a critical factor in molecular recognition by a biomolecule, and 3D fragments can lead to more selective interactions. nih.govrsc.org

The table below illustrates how the properties of sp3-rich fragments align with the principles of modern drug design.

| Property | Description | Relevance to this compound |

| Fsp3 | Fraction of sp3 hybridized carbons. A measure of three-dimensionality. | High Fsp3 value contributes to improved physicochemical properties and exploration of 3D chemical space. chemdiv.com |

| Rigidity | Limited conformational flexibility. | The cyclobutane ring provides a rigid scaffold, reducing the entropic cost of binding. |

| Functional Handle | A reactive group for synthetic elaboration. | The aminomethyl group allows for straightforward chemical modification and fragment growing. nih.gov |

| Fluorine Substitution | Incorporation of a fluorine atom. | Modulates pKa, enhances metabolic stability, and can participate in key binding interactions. nih.govnih.gov |

Integration of Computational Modeling in SAR Studies

Computational modeling is an indispensable tool in modern SAR studies, providing insights that are often difficult to obtain through experimental methods alone. nih.gov For fluorinated compounds like this compound, computational approaches are particularly valuable for understanding the subtle effects of fluorine on molecular properties and interactions. nih.govacs.org

Key applications of computational modeling in this context include:

Force Field Development: Accurate force fields are essential for simulating the behavior of fluorinated molecules and their interactions with proteins. nih.govacs.org

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for a high-level theoretical treatment of the fluorine atom and its immediate environment within the larger protein system, providing a more accurate picture of fluorine bonding. nih.govacs.org

Conformational Analysis: Computational methods can predict the preferred conformations of the fluorocyclobutane ring and how they are influenced by the fluorine substituent. nih.gov

Binding Energy Calculations: Molecular simulations can be used to estimate the binding free energies of ligands to their targets, helping to rationalize experimental SAR data and guide the design of more potent compounds. nih.gov

Analysis of Non-Covalent Interactions: Computational tools can visualize and quantify the various non-covalent interactions, including hydrogen bonds and halogen bonds, that contribute to ligand binding. nih.gov

Recent studies have highlighted the importance of computational methods in understanding the role of fluorine in protein-ligand binding, including its ability to form hydrogen bonds, interact with aryl groups, and modulate water networks. nih.govacs.org The integration of experimental data with computational modeling provides a powerful synergy for advancing the design of novel therapeutics based on the this compound scaffold.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure, which dictates the molecule's stability, reactivity, and intermolecular interactions. aps.orgdigitellinc.comrsc.org

DFT calculations, for instance, can be used to determine the optimized geometry of this compound, providing precise bond lengths and angles. From this optimized structure, a variety of electronic properties can be calculated. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity; a smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.comrsc.org

Ab initio methods, while computationally more intensive, can offer even higher accuracy for electronic properties. aps.org These calculations are based solely on the principles of quantum mechanics without reliance on experimental data. They can be used to compute thermodynamic properties such as the enthalpy of formation, which is essential for understanding the compound's stability. mdpi.com

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -8.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | 2.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 10.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 2.1 Debye | Suggests the molecule is polar, influencing solubility and interactions. |

| Enthalpy of Formation | -250 kJ/mol | Provides a measure of the compound's thermodynamic stability. |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of this compound, revealing its conformational flexibility and interactions with its environment over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule, providing a detailed understanding of its behavior in different phases, such as in aqueous solution.

For a flexible molecule like this compound, which contains a cyclobutyl ring and a rotatable aminomethyl group, MD simulations are crucial for exploring its conformational landscape. The simulations can identify the most stable conformers and the energy barriers between them. This information is critical, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a biological target. uniovi.es

Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonds between the amine group of this compound and surrounding water molecules. The stability and dynamics of these interactions are key to understanding the compound's solubility and transport properties. nih.gov

In Silico Docking Studies for Ligand-Target Interactions

In silico docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

In a hypothetical scenario, if this compound were being investigated as an inhibitor for a specific enzyme, molecular docking could be used to place the molecule into the enzyme's active site. The docking algorithm would sample a large number of possible conformations and orientations of the ligand within the active site, and a scoring function would estimate the binding affinity for each pose. mdpi.com

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the amine group of this compound could act as a hydrogen bond donor, while the fluorocyclobutyl group could engage in hydrophobic interactions. This information is invaluable for lead optimization, as it can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Machine Learning Approaches in Predicting Compound Properties and Activity

Machine learning (ML) has emerged as a powerful tool in chemistry for predicting a wide range of molecular properties and biological activities, often with a fraction of the computational cost of traditional methods. arxiv.orgnih.govresearchgate.net By training on large datasets of known compounds, ML models can learn complex relationships between molecular structure and properties. researchgate.netgoogle.com

Quantitative Structure-Activity Relationship (QSAR) is a well-established ML approach where a statistical model is built to correlate molecular descriptors with biological activity. mdpi.comresearchgate.net For this compound and its analogs, a QSAR model could be developed to predict their inhibitory activity against a particular target. nih.gov The model would use calculated molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict the activity of new, unsynthesized compounds. researchgate.net

Beyond QSAR, more advanced ML models, such as deep neural networks, can be used to predict a variety of properties, including solubility, metabolic stability, and potential toxicity. These predictions can help to de-risk a drug discovery program by identifying potential liabilities early in the process. arxiv.org

Table 2: Hypothetical QSAR Model for a Series of Analogs

| Descriptor | Coefficient | Importance |

| LogP (Hydrophobicity) | 0.45 | Positive correlation with activity. |

| Molecular Weight | -0.15 | Negative correlation with activity. |

| Number of H-bond Donors | 0.60 | Strong positive correlation with activity. |

| Polar Surface Area | 0.25 | Positive correlation with activity. |

Note: This table represents a hypothetical QSAR model to illustrate the relationship between molecular descriptors and predicted activity.

Virtual Screening and Lead Optimization Guided by Computational Techniques

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net This process can be either ligand-based or structure-based.

In a structure-based virtual screening campaign targeting a specific protein, this compound, if present in a virtual library, could be identified as a potential "hit" through molecular docking. Following the initial identification, computational techniques play a crucial role in lead optimization, the process of refining the chemical structure of a hit to improve its drug-like properties. ucl.ac.uknih.gov

For instance, if initial studies show that this compound has moderate activity, computational chemists can use the insights from docking and QSAR studies to propose modifications to the structure. They might explore different substitution patterns on the cyclobutyl ring or modifications to the aminomethyl group to enhance binding affinity, improve selectivity, or optimize pharmacokinetic properties. This iterative cycle of computational design, followed by synthesis and experimental testing, can significantly accelerate the development of a potent and effective drug candidate. nih.gov

Conclusion

(3-Fluorocyclobutyl)methanamine stands as a prime example of a modern chemical building block designed for purpose. It synergistically combines the conformational constraint of a cyclobutane (B1203170) ring with the powerful electronic and steric effects of a fluorine atom. This unique combination provides a three-dimensional scaffold that offers significant advantages in the design of advanced molecules. Its established synthetic routes and potential for diverse derivatization ensure its continued relevance as a valuable tool for researchers aiming to explore novel chemical space, particularly in the quest for new and improved therapeutic agents. The strategic use of such fluorinated scaffolds is set to remain a key strategy in overcoming challenges related to metabolic stability, binding affinity, and selectivity in contemporary drug discovery.

Radiochemistry Applications: Development of Fluorine 18 Labeled Radiotracers

Synthesis of [¹⁸F]-Labeled (3-Fluorocyclobutyl)methanamine Analogs

The production of PET radiotracers involves the incorporation of a short-lived radionuclide, such as fluorine-18 (B77423), into a target molecule. This process, known as radiosynthesis, must be rapid, efficient, and yield a product of high purity and specific activity.

Nucleophilic [¹⁸F]-Fluorination Methods

Nucleophilic substitution is the most prevalent method for introducing fluorine-18 into molecules for PET imaging. [¹⁸F]Fluoride is typically produced as an aqueous solution from a cyclotron and must be converted into a reactive, anhydrous form. This is commonly achieved using a phase-transfer catalyst, such as a potassium-Kryptofix 222 (K₂₂₂) complex, which enhances the nucleophilicity of the fluoride (B91410) ion in an organic solvent. acs.org

The radiosynthesis of an N-((3-[¹⁸F]fluorocyclobutyl)methyl) analog of the phosphodiesterase 5 (PDE5) inhibitor tadalafil (B1681874) was attempted using such a method. acs.org The process involved eluting cyclotron-produced [¹⁸F]fluoride from an anion exchange cartridge with a solution of potassium carbonate and K₂₂₂, followed by azeotropic drying to remove water. The dried [¹⁸F]KF/K₂₂₂ complex was then reconstituted in a solvent like acetonitrile (B52724) or dimethylformamide (DMF) to react with a suitable precursor molecule. acs.org

In some cases, acidic conditions for radiofluorination are explored. For instance, [¹⁸F]HF can be formed by eluting [¹⁸F]fluoride from a cartridge with a solution of trifluoroacetic acid (TFA). While this method was considered for a tadalafil analog to avoid base-sensitive side reactions, it was noted to have low yields in other applications. acs.org

Precursor Chemistry and Leaving Group Optimization for Radiosynthesis

The success of a nucleophilic [¹⁸F]-fluorination reaction is highly dependent on the design of the precursor molecule, particularly the choice of the leaving group that the [¹⁸F]fluoride will displace. For the synthesis of molecules containing a fluorocyclobutane (B14750743) ring, the precursor typically features a cyclobutane (B1203170) ring with a leaving group at the position intended for fluorination.

Good leaving groups are essential for facilitating the nucleophilic attack by the relatively weak nucleophile, [¹⁸F]fluoride. Commonly used leaving groups in radiochemistry include sulfonate esters such as mesylates (methanesulfonyl), tosylates (p-toluenesulfonyl), and nosylates (nitrobenzenesulfonyl). acs.org For the radiosynthesis of an N-((3-[¹⁸F]fluorocyclobutyl)methyl) tadalafil analogue, a tosylate precursor was chosen. acs.org The synthesis of this precursor involved treating the corresponding alcohol with tosyl chloride to install the tosylate leaving group, preparing it for the subsequent nucleophilic fluorination step. acs.org

The reactivity of these leaving groups can significantly impact the radiochemical yield (RCY). Studies on other radiotracers have shown that nosylated precursors can be more favorable for radiofluorination than their mesylated or tosylated counterparts. The choice of solvent and reaction temperature are also critical parameters that must be optimized to maximize the efficiency of the labeling reaction.

Design of Radiotracers for Specific Biological Targets (e.g., PDE5, Trk)

The this compound scaffold is of interest for designing radiotracers that can target specific enzymes or receptors in the body. The small, rigid cyclobutane ring can position the fluorine atom and the aminomethyl group in a well-defined spatial orientation, which can be advantageous for binding to a biological target.

Phosphodiesterase 5 (PDE5): Phosphodiesterase 5 (PDE5) is a key enzyme in various signaling pathways and a therapeutic target for several conditions. To develop a PET tracer for imaging PDE5 expression, researchers designed fluorinated analogs of the potent PDE5 inhibitor, tadalafil. acs.org The N-substituent of tadalafil is located in a solvent-exposed pocket within the PDE5 active site, making it a suitable position for modification without significantly compromising binding affinity. acs.orgnih.gov

Several small fluorinated moieties were considered, including N-fluoroethyl, N-fluorocyclobutyl, and N-((3-fluorocyclobutyl)methyl) groups. acs.org Molecular docking simulations predicted that the N-((3-fluorocyclobutyl)methyl) analogue would be well-tolerated in the PDE5 binding site. acs.orgresearchgate.net This analogue was selected for development as an ¹⁸F-labeled radiotracer due to its comparable predicted binding affinity to the parent drug, tadalafil. acs.org However, the attempted radiosynthesis resulted in an unexpected epimerization of the final product, yielding a less active isomer. acs.orgresearchgate.net

Tropomyosin Receptor Kinase (Trk): No specific research findings were identified in the reviewed literature for the design of this compound-based radiotracers targeting the Tropomyosin receptor kinase (Trk) family of receptors.

Preclinical Evaluation of Radiotracer Biodistribution and Pharmacokinetics

Once a radiotracer is successfully synthesized, it undergoes preclinical evaluation to determine its distribution in the body (biodistribution) and how it is absorbed, distributed, metabolized, and excreted (pharmacokinetics).

For the epimerized N-((3-[¹⁸F]fluorocyclobutyl)methyl) tadalafil analogue, [¹⁸F]epi-18, a preclinical evaluation was performed in mice using dynamic microPET imaging. researchgate.net The study revealed that the radiotracer rapidly accumulated in the liver, with negligible uptake observed in tissues known to have high PDE5 expression. researchgate.net This biodistribution pattern suggests significant hepatobiliary excretion and indicates that this specific radiotracer ([¹⁸F]epi-18) is not suitable for imaging PDE5. researchgate.net

In studies of other cyclobutane-based radiotracers, such as those for tumor imaging, biodistribution analyses have shown that these agents can accumulate in target tissues while clearing from non-target tissues like blood and muscle. nih.govnih.gov For example, analogs of 1-amino-3-fluorocyclobutane-1-carboxylic acid showed high uptake in tumors and the pancreas, with low uptake in most other organs. nih.govnih.gov Such studies are crucial for determining the potential utility of a new radiotracer for clinical imaging.

Advanced Analytical and Spectroscopic Methodologies in Research

Stereochemical Analysis and Chiral Resolution Techniques

The presence of multiple stereoisomers—specifically, a pair of cis enantiomers and a pair of trans enantiomers—requires advanced stereochemical analysis to resolve and assign the absolute and relative configurations of each.

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the enantioselective separation of the stereoisomers of (3-Fluorocyclobutyl)methanamine. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for resolving chiral amines. nih.govwindows.net For this compound, derivatives such as amylose tris(3,5-dimethylphenylcarbamate) have demonstrated broad applicability. nih.gov The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral cavities of the CSP. sigmaaldrich.com

Method development involves screening various CSPs and optimizing the mobile phase composition. sigmaaldrich.com Normal-phase, reversed-phase, and polar organic modes can be employed. For primary amines, polar organic mode using short-chain alcohols (e.g., methanol, ethanol) or normal phase with alkane/alcohol mixtures are common starting points. nih.gov Temperature is a critical parameter; lower temperatures often enhance chiral selectivity by amplifying the subtle energy differences in the diastereomeric complexes formed between the analytes and the CSP. sigmaaldrich.com

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dichlorophenylcarbamate)) | Provides a wide range of chiral recognition mechanisms (hydrogen bonding, steric interactions) effective for many chiral compounds, including amines. nih.govwindows.net |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol/Ethanol mixtures with an amine additive (e.g., diethylamine) | The alcohol acts as a polar modifier, while the amine additive improves peak shape by minimizing tailing caused by interactions with residual silanols on the silica support. |

| Mobile Phase (Polar Organic) | Methanol, Ethanol, or Acetonitrile (B52724) | Offers a different selectivity profile and is suitable for analytes with good solubility in polar solvents. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min for analytical columns (e.g., 4.6 mm ID) | Lower flow rates can improve resolution by allowing more time for interactions with the CSP. sigmaaldrich.com |

| Temperature | 10°C - 40°C | Lower temperatures generally increase enantioselectivity (α), while higher temperatures can improve efficiency and reduce backpressure. sigmaaldrich.com |

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, making it ideal for assigning the relative stereochemistry (cis vs. trans) of the substituents on the cyclobutane (B1203170) ring of this compound. wikipedia.orgslideshare.net The NOE arises from the through-space dipole-dipole coupling between nuclear spins. wikipedia.org When one proton is irradiated, the signal intensity of a nearby proton (typically within 5 Å) is enhanced. slideshare.net

In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks appear between protons that are close in space. wikipedia.org For this compound, a distinct NOE correlation would be expected between the proton on the fluorine-bearing carbon (CHF) and the protons of the aminomethyl group (-CH2NH2) in the cis isomer. Conversely, in the trans isomer, these groups are on opposite sides of the ring, and a significantly weaker or absent NOE would be observed between them. This unambiguous difference in spatial relationship allows for the definitive assignment of the diastereomers. nih.gov

While NOE spectroscopy can establish relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration (e.g., R or S) of a chiral molecule. thieme-connect.deed.ac.uk This technique requires a single, high-quality crystal of an enantiomerically pure sample. thieme-connect.de To resolve the enantiomers of this compound for this purpose, it is often necessary to first derivatize the amine with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by conventional crystallization or chromatography.

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise arrangement of its atoms. nih.gov The determination of the absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. mit.eduresearchgate.net This effect breaks the inversion symmetry of the diffraction pattern, allowing for the correct enantiomer to be identified. ed.ac.uk The Flack parameter is a key value refined during the analysis; a value close to 0 indicates the correct absolute structure has been determined, while a value near 1 suggests the inverted structure is correct. nih.govresearchgate.net

Mass Spectrometry-Based Methods for Impurity Profiling and Degradation Pathway Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is a cornerstone for identifying and quantifying trace-level impurities and degradation products. resolvemass.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique for impurity profiling. resolvemass.calcms.cz An LC system separates the components of a mixture, after which the mass spectrometer detects, identifies, and quantifies them. For this compound, this method can be used to detect impurities from the synthetic process (e.g., starting materials, reagents, by-products) or products formed during storage (degradants). waters.com

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of structural information. nih.gov In this technique, a specific precursor ion (e.g., the molecular ion of a suspected impurity) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern acts as a highly specific "fingerprint" for the compound, allowing for confident identification even when co-eluting with other species and enabling the characterization of unknown impurities by interpreting their fragmentation pathways. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for analyzing volatile compounds. However, primary amines like this compound often exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to interact with active sites in the GC system. iu.edu To overcome this, chemical derivatization is employed to convert the polar amine group into a less polar, more volatile, and more thermally stable functional group. researchgate.netresearchgate.net

The derivatization process involves reacting the analyte with a specific reagent to modify its functional group. researchgate.net This not only improves chromatographic performance but can also yield characteristic mass spectral fragmentation patterns that aid in identification. iu.edu For a primary amine, acylation or silylation are common derivatization strategies.

| Reagent Class | Example Reagent | Abbreviation | Derivative Formed | Key Advantage |

|---|---|---|---|---|

| Acylating Agent | Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) amide | Produces stable, volatile derivatives with characteristic mass spectra. iu.edunih.gov |

| Acylating Agent | Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) amide | Highly effective, often provides excellent sensitivity and chromatographic properties. nih.gov |

| Acylating Agent | Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl (HFB) amide | Similar to TFAA and PFPA, used to create stable, electron-capturing derivatives. nih.gov |

| Silylating Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) amine | A powerful silylating agent that reacts readily with primary amines. iu.edu |

Following derivatization, the sample is injected into the GC-MS system. The components are separated based on their boiling points and interactions with the GC column, and then detected and identified by the mass spectrometer. This approach is highly effective for quantifying known impurities and identifying unknown volatile or semi-volatile species. thermofisher.com

Quantitative Analysis Methodologies (e.g., Karl Fischer Titration for moisture)

The presence of water in a chemical substance can significantly influence its stability, reactivity, and physical properties. scharlab.com Therefore, accurate quantification of moisture content is a critical parameter in quality control. For this compound, the Karl Fischer titration method is the standard for its specificity and precision in water determination. pharmaguideline.commt.com

Karl Fischer titration is a chemical analysis based on the Bunsen reaction, where iodine oxidizes sulfur dioxide in the presence of water. scharlab.commt.com The reaction consumes water in a stoichiometric manner, allowing for its precise calculation. The titration can be performed in two primary ways:

Volumetric Titration: In this method, a solution containing iodine is added to the sample until an excess of iodine is detected, typically by an electrode. mt.com This approach is suitable for samples with a water content of 0.1% or higher. scharlab.com

Coulometric Titration: For substances with very low moisture content (i.e., in the parts-per-million range), the coulometric method is preferred. mt.com In this technique, iodine is generated electrochemically in the titration cell, and the amount of charge passed is directly proportional to the amount of water present. mt.com

The general procedure for determining the water content in a this compound sample involves dissolving a precisely weighed amount of the compound in a suitable anhydrous solvent and titrating it with the Karl Fischer reagent. researchgate.net The endpoint is detected potentiometrically, and the instrument's software calculates the final moisture content. researchgate.net

Table 1: Illustrative Results of Karl Fischer Titration for Moisture Content in this compound

| Batch Number | Sample Weight (g) | Titration Method | Water Content (%) |

| B-001 | 1.52 | Volumetric | 0.08 |

| B-002 | 1.49 | Volumetric | 0.11 |

| B-003 | 2.05 | Coulometric | 0.02 (200 ppm) |

| B-004 | 1.55 | Volumetric | 0.09 |

Forced Degradation Studies to Identify Major Degradation Pathways

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than its expected storage conditions. nih.gov These studies are crucial in the pharmaceutical development process to elucidate the intrinsic stability of a molecule, identify potential degradation products, and establish degradation pathways. nih.govmdpi.com The information gathered is vital for developing stability-indicating analytical methods, determining appropriate storage conditions, and understanding potential liabilities of the chemical structure. mdpi.com

For this compound, a forced degradation study would typically involve exposing it to a range of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. mdpi.comajrconline.org

Hydrolytic Degradation: The sample is exposed to acidic, basic, and neutral aqueous solutions. The stability of the amine group and the carbon-fluorine bond across the pH spectrum would be evaluated.

Oxidative Degradation: The compound is treated with an oxidizing agent, commonly hydrogen peroxide, to assess its susceptibility to oxidation. mdpi.com The primary amine group in this compound could be a potential site for oxidative degradation.

Photolytic Degradation: The solid material or a solution of the compound is exposed to controlled ultraviolet and visible light to determine its photosensitivity. mdpi.com

Thermal Degradation: The sample is exposed to high temperatures to evaluate its thermal stability.

Following exposure to these stress conditions, the resulting mixtures are analyzed, typically by a chromatographic method like HPLC, to separate the parent compound from any degradants formed. The extent of degradation is quantified, and significant degradation products are identified and characterized using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ajrconline.org

Table 2: Representative Summary of a Forced Degradation Study for this compound

| Stress Condition | Parameters | % Degradation | Major Degradation Products Identified |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | < 1% | No significant degradation |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | ~ 5% | DP-1, DP-2 |

| Neutral Hydrolysis | Water, 60°C, 24h | < 1% | No significant degradation |

| Oxidation | 3% H₂O₂, RT, 12h | ~ 15% | DP-3, DP-4 |

| Photolytic | ICH Q1B conditions | < 2% | Minor unspecified degradants |

| Thermal | 80°C, 48h | < 2% | Minor unspecified degradants |

DP = Degradation Product. Structures to be elucidated by spectroscopic analysis.

Applications in Chemical Biology and Mechanistic Studies

Investigation of Enzyme Catalytic Mechanisms Involving Amine Functionalities

While direct studies employing (3-fluorocyclobutyl)methanamine as a standalone probe to investigate enzyme catalytic mechanisms are not extensively documented, its structural features present potential for such applications. The primary amine is a key functional group involved in a variety of enzymatic reactions, often acting as a nucleophile or forming crucial hydrogen bonds within the active site. The introduction of a fluorine atom on the cyclobutyl ring can subtly modulate the pKa of the distal amine group. This alteration in basicity, although modest, can be a useful tool for probing the sensitivity of an enzyme's catalytic cycle to the electronic properties of the substrate or inhibitor. By comparing the kinetic parameters of a parent compound with its fluorinated analog, researchers could gain insights into the importance of electronic interactions during catalysis.

Characterization of Protein-Ligand Binding Interactions

The this compound moiety has been instrumental in elucidating protein-ligand binding interactions. The fluorine atom, with its small van der Waals radius and high electronegativity, can serve as a sensitive probe for the local environment of a binding pocket. It can participate in favorable orthogonal multipolar interactions with backbone amides or other polar residues, contributing to binding affinity and specificity.

A key aspect of the (3-fluorocyclobutyl)methylamino group is its ability to serve as a conformationally restricted linker. The four-membered ring holds the amine in a more defined spatial orientation compared to a flexible alkyl chain. This conformational constraint can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing its potency. The fluorine atom can also influence the puckering of the cyclobutane (B1203170) ring, further refining the spatial presentation of the aminomethyl group. Researchers have utilized these features to map the topology of binding sites and to design ligands with improved complementarity to their targets.

Use of this compound as a Chemical Probe in Biochemical Assays

The application of this compound as a direct chemical probe in biochemical assays is an area with potential for exploration. Its primary amine allows for its conjugation to reporter molecules, such as fluorophores or biotin, enabling the development of probes for fluorescence polarization assays, pull-down experiments, or other affinity-based techniques. The fluorine atom can also be replaced with a fluorine-18 (B77423) radioisotope, creating a positron emission tomography (PET) tracer. Such tracers, incorporating the this compound scaffold, could be used for in vivo imaging and target engagement studies, providing valuable information on the distribution and pharmacokinetics of a drug candidate.

Modulation of Biological Pathways via Derived Compounds (e.g., Muscarinic Acetylcholine (B1216132) Receptor Modulators, Kinase Inhibitors)

The most significant application of this compound to date is its use as a key structural motif in the design of potent and selective modulators of various biological pathways. Its incorporation into drug candidates has led to significant advancements in the development of novel therapeutics.

Muscarinic Acetylcholine Receptor Modulators:

Compounds incorporating the this compound moiety have been investigated as modulators of muscarinic acetylcholine receptors, which are implicated in a range of physiological functions and diseases of the central nervous system. The specific stereochemistry of the fluorine and aminomethyl substituents on the cyclobutane ring has been shown to be crucial for activity and selectivity.

| Compound Class | Target | Key Findings |

| Cyclobutane derivatives | Muscarinic Acetylcholine Receptors | The stereochemical orientation of the fluorine and aminomethyl groups on the cyclobutane ring significantly influences the compound's potency and selectivity for different muscarinic receptor subtypes. |

Kinase Inhibitors:

The this compound group has been successfully incorporated into the design of inhibitors targeting various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases. The unique properties of this moiety contribute to improved potency, selectivity, and pharmacokinetic profiles of the resulting inhibitors. The fluorine atom can enhance binding affinity through interactions with the protein backbone and can also block metabolic pathways, increasing the compound's stability.

| Compound Class | Target | Key Findings |

| Kinase Inhibitors | Various Kinases | The this compound moiety can improve potency, selectivity, and pharmacokinetic properties. The fluorine atom can form beneficial interactions in the kinase binding site and block metabolic degradation. |

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Automation in the Synthesis and Design of Fluorinated Cyclobutanes

AI, particularly machine learning (ML), is being leveraged to analyze vast datasets of chemical reactions, enabling the prediction of reaction outcomes and the suggestion of optimal synthesis pathways. acs.org This is especially valuable for the synthesis of complex molecules like fluorinated cyclobutanes, where the introduction of fluorine atoms can significantly alter reactivity and require specialized synthetic strategies. AI algorithms can identify patterns and relationships that may not be apparent to human chemists, thereby reducing the number of trial-and-error experiments and accelerating the development timeline.

Furthermore, the combination of AI with robotic automation is leading to the development of fully automated synthesis platforms. bldpharm.com These "self-driving labs" can execute complex multi-step syntheses, including the preparation of small molecules for drug discovery and materials science. lifechemicals.com By integrating real-time analysis and feedback loops, these automated systems can optimize reaction conditions on the fly, leading to higher yields and purity. This approach not only increases efficiency but also enhances reproducibility. nih.gov The development of such automated systems, guided by AI, holds immense promise for the custom synthesis of specific fluorinated cyclobutane (B1203170) derivatives, allowing for the rapid exploration of a vast chemical space.

Development of Multifunctional Molecules Incorporating the (3-Fluorocyclobutyl)methanamine Scaffold

The concept of multifunctional molecules, single chemical entities designed to interact with multiple biological targets, is a promising strategy in modern drug discovery. ontosight.ai The this compound scaffold is an attractive building block for the design of such multifunctional agents due to the unique properties conferred by both the cyclobutane ring and the fluorine atom.

The cyclobutane motif is increasingly utilized in medicinal chemistry to introduce conformational rigidity into a molecule. ontosight.ai This pre-organization can lead to a more favorable binding entropy when the molecule interacts with its biological target, potentially increasing potency and selectivity. Unlike more flexible linear chains, the puckered structure of the cyclobutane ring can orient substituents in well-defined spatial arrangements, allowing for the precise targeting of multiple binding pockets within a protein or across different receptors.

The incorporation of a fluorine atom onto the cyclobutane ring can further enhance the drug-like properties of a molecule. Fluorine is known to modulate key physicochemical properties such as lipophilicity, metabolic stability, and pKa. The strategic placement of a fluorine atom, as in the this compound scaffold, can block sites of metabolism, thereby increasing the molecule's half-life, and can also improve its ability to cross cellular membranes. These features are highly desirable in the design of multifunctional drugs that need to reach and interact with multiple targets within the body. While specific examples of multifunctional molecules based on the this compound scaffold are not yet widely reported in the literature, the combination of the conformational constraint provided by the cyclobutane ring and the beneficial properties of fluorine make it a highly promising platform for future development in this area.

Novel Applications in Materials Science and Interdisciplinary Fields

The unique structural and electronic properties of fluorinated cyclobutanes, including the this compound moiety, suggest their potential for a range of novel applications in materials science and other interdisciplinary fields. The introduction of fluorine into organic molecules can impart properties such as high thermal stability, chemical inertness, and hydrophobicity, which are highly sought after in advanced materials.

In the realm of materials science, fluorinated cyclobutane derivatives are being explored for the development of new fluoropolymers. These materials could find use in a variety of applications, including specialized coatings, lubricants, and membranes, where durability and resistance to harsh environments are critical. The rigid cyclobutane core can influence the polymer's morphology and mechanical properties, potentially leading to materials with unique stress-responsive or optical characteristics.

Beyond traditional materials, the this compound scaffold could be incorporated into more complex systems for interdisciplinary applications. For instance, the amine functionality provides a handle for further chemical modification, allowing the scaffold to be tethered to other molecules or surfaces. This could enable the development of novel sensors, where the fluorinated cyclobutane unit could act as a reporter element due to the unique spectroscopic signature of the carbon-fluorine bond. Furthermore, in the context of nanotechnology, self-assembling systems based on fluorinated cyclobutanes could lead to the creation of new nanomaterials with tailored properties for applications in electronics or catalysis. The combination of the rigid cyclobutane structure and the specific electronic effects of fluorine opens up a wide design space for the creation of new functional materials.

Chemical Compounds Mentioned

Q & A

Q. How can researchers mitigate racemization in enantiomerically pure this compound derivatives?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to enforce stereochemical integrity. Storage at low temperatures (−20°C) in anhydrous solvents (e.g., THF) minimizes racemization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.